molecular formula C15H22O9 B1230956 8-epi-Grandifloric acid

8-epi-Grandifloric acid

Cat. No.: B1230956
M. Wt: 346.33 g/mol
InChI Key: ZUKLFFYDSALIQW-JPFCZCFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-epi-Grandifloric acid is a natural product found in Thunbergia laurifolia with data available.

Scientific Research Applications

Isolation and Structural Elucidation

8-epi-Grandifloric acid has been isolated from the aerial part of Thunbergia laurifolia, along with other compounds. Its structural elucidation was based on the analyses of spectroscopic data (Kanchanapoom, Kasai, & Yamasaki, 2002).

Biomarker of Oxidative Stress

This compound, particularly 8-epi PGF(2alpha), is widely used as a biomarker of oxidative stress. An analytical method using liquid chromatography/tandem mass spectrometry was developed for its determination in various human samples, indicating its significance in biomedical research (Bastani, Gundersen, & Blomhoff, 2009).

Role in Peroxidation of Polyunsaturated Fatty Acids

Studies have shown that compounds like 8-epi PGF2alpha, which arise from the non-enzymatic peroxidation of arachidonic acid, are also likely to form from other polyunsaturated fatty acids. This suggests their utility as biomarkers for lipid peroxidation in various nutritional and biomedical studies (Nourooz-Zadeh, Halliwell, & Anggard, 1997).

Relationship with Coronary Heart Disease

This compound, specifically 8-epi-PGF2 alpha, has been observed to accumulate in coronary arteries of patients with coronary heart disease. This finding suggests its potential involvement in atherogenesis and its significance in cardiovascular research (Mehrabi et al., 1999).

Anti-Hepatitis B Virus Activity

A study evaluated the effect of 8-epi-kingiside, derived from Jasminum officinale var. grandiflorum, on hepatitis B virus replication, demonstrating its potential as a therapeutic agent for HBV infection. This highlights the significance of this compound derivatives in antiviral research (Zhao Guiqin et al., 2013).

Cyclooxygenase-Dependent Formation

This compound, particularly 8-epi PGF2α, can be formed via cyclooxygenase-dependent pathways, as evidenced in human platelets. This suggests its potential role beyond being a mere oxidative stress biomarker and its involvement in physiological processes (Praticò, Lawson, & FitzGerald, 1995).

Novel Iridoid Glycosides

Research on Thunbergia grandiflora led to the isolation of novel iridoid glycosides, including grandifloric acid, which has implications for the study of plant chemistry and potential pharmacological applications (Ismail, El-Azizi, Khalifa, & Stermitz, 1996).

Airway and Vascular Effects

8-epi-Prostaglandin F2 alpha, a derivative of this compound, was studied for its effects on pulmonary vascular and airway tone in isolated rat lungs, suggesting its potential implications in respiratory physiology and pathophysiology (Kang et al., 1993).

Properties

Molecular Formula

C15H22O9

Molecular Weight

346.33 g/mol

IUPAC Name

(1S,4aR,7R,7aS)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-carboxylic acid

InChI

InChI=1S/C15H22O9/c16-5-8-10(17)11(18)12(19)15(23-8)24-14-9-6(3-4-22-14)1-2-7(9)13(20)21/h3-4,6-12,14-19H,1-2,5H2,(H,20,21)/t6-,7-,8-,9+,10-,11+,12-,14+,15+/m1/s1

InChI Key

ZUKLFFYDSALIQW-JPFCZCFUSA-N

Isomeric SMILES

C1C[C@H]([C@@H]2[C@H]1C=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O

SMILES

C1CC(C2C1C=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O

Canonical SMILES

C1CC(C2C1C=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O

Synonyms

8-epi-grandifloric acid
8-grandifloric acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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